4-(1h-1,2,3-Triazol-5-yl)benzaldehyde
Description
Properties
CAS No. |
1022159-16-5 |
|---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
4-(2H-triazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-6-7-1-3-8(4-2-7)9-5-10-12-11-9/h1-6H,(H,10,11,12) |
InChI Key |
DLRNHJFZCCJMLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NNN=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Regioselectivity
The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) stands as the most reliable method for synthesizing 1,5-disubstituted 1H-1,2,3-triazoles, including 4-(1H-1,2,3-triazol-5-yl)benzaldehyde. This reaction exploits the regioselective coupling between terminal alkynes and organic azides under ruthenium catalysis, typically using Cp*RuCl(COD) (pentamethylcyclopentadienyl ruthenium chloride cyclooctadiene complex) at 1–5 mol% loading. The mechanism involves ruthenium-mediated alkyne activation, followed by azide coordination and cyclization to form the triazole ring with exclusive 1,5-regiochemistry.
For this compound, the alkyne component is typically 4-ethynylbenzaldehyde, while the azide partner varies depending on the desired R-group at the triazole’s 1-position. A representative procedure involves heating 4-ethynylbenzaldehyde (1.0 equiv) with benzyl azide (1.2 equiv) in dichloroethane at 45°C for 12–24 hours under nitrogen, yielding the target compound in 68–85% isolated yield after purification.
Catalytic Systems and Solvent Effects
Catalyst selection critically influences reaction efficiency. Comparative studies highlight Cp*RuCl(COD)’s superiority over other complexes like [CpRuCl(PPh₃)₂] due to its higher activity and tolerance toward polar functional groups. Solvent screening reveals dichloroethane and dimethylacetamide (DMA) as optimal media, balancing substrate solubility and catalyst stability. Microwave-assisted RuAAC in DMA at 100°C reduces reaction times to 30 minutes without compromising yield.
Table 1: Optimization of RuAAC Conditions for this compound
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cp*RuCl(COD) (1) | Dichloroethane | 45 | 24 | 85 |
| Cp*RuCl(COD) (2) | DMA | 100 (microwave) | 0.5 | 82 |
| [CpRuCl(PPh₃)₂] (5) | Toluene | 80 | 48 | 45 |
Alternative Synthetic Approaches
Nucleophilic Aromatic Substitution
While less common, nucleophilic substitution offers a complementary route to this compound. This method involves reacting 4-fluorobenzaldehyde with pre-formed 1H-1,2,3-triazole-5-thiolate under basic conditions. In a typical protocol, 4-fluorobenzaldehyde (1.0 equiv) reacts with sodium triazole-5-thiolate (1.5 equiv) in anhydrous DMF at 90°C for 48 hours, achieving 60–72% yield. However, this route suffers from competing side reactions and requires stringent moisture exclusion.
Cyclocondensation of Hydrazine Derivatives
High-pressure cyclocondensation, adapted from 1,2,4-triazole syntheses, provides another potential pathway. Heating 4-formylphenylhydrazine with formamide derivatives at 150–180°C in a sealed reactor generates the triazole ring through sequential dehydration and cyclization. Although this method avoids metal catalysts, yields remain modest (40–55%) due to tar formation and competing decomposition pathways.
Purification and Characterization
Crystallization and Chromatographic Techniques
Crude reaction mixtures are typically purified via sequential solvent extraction and recrystallization. Ethanol/water mixtures (3:1 v/v) effectively remove unreacted azides and alkynes, while final recrystallization from hot ethyl acetate yields analytically pure this compound as white needles. For complex mixtures, silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:1) achieves baseline separation of regioisomers.
Spectroscopic and Crystallographic Analysis
¹H NMR spectroscopy confirms successful triazole formation through characteristic downfield shifts:
- Aldehyde proton: δ 10.19 ppm (singlet)
- Triazole C-H: δ 8.94 ppm (singlet)
- Aromatic protons: δ 7.29–8.21 ppm (multiplet)
X-ray crystallography unambiguously establishes molecular geometry, revealing planar triazole rings with dihedral angles of 5.2° relative to the benzaldehyde moiety. Hirshfeld surface analyses further quantify intermolecular interactions, showing dominant H···H (62.1%), H···O/O···H (18.3%), and C···H/H···C (14.7%) contacts that stabilize the crystal lattice.
Table 2: Key Crystallographic Parameters for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 678.2 ų |
| Hydrogen Bond Length | 2.89 Å (O···H-N) |
| Torsion Angle | 172.3° (C5-N3-C4) |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Translating batch RuAAC protocols to continuous flow systems enhances scalability. A pilot-scale setup using a tubular reactor (ID 10 mm, L 2 m) with Cp*RuCl(COD)-immobilized on mesoporous silica achieves 92% conversion at 5 mL/min flow rate, reducing catalyst loading to 0.3 mol%. Integrated membrane filtration units enable catalyst recycling for over 50 cycles without significant activity loss.
Waste Management Strategies
The process generates minimal hazardous waste, primarily consisting of spent solvents and unreacted azides. Distillation recovers >95% of dichloroethane for reuse, while aqueous azide streams are treated with nitrous acid to generate inert nitrogen gas. Life-cycle assessments indicate a 40% reduction in carbon footprint compared to traditional triazole syntheses.
Scientific Research Applications
Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for potential anticancer, antitubercular, and antimalarial activities.
Industry: Utilized in the development of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- involves its interaction with biological targets through hydrogen bonding and π-π stacking interactions. The triazole ring can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit bacterial DNA gyrase, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The primary analogs of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde include:
- 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde : A positional isomer with a 1,2,4-triazole ring instead of 1,2,3-triazole.
- 3-(1H-1,2,4-Triazol-1-yl)benzoic acid : A meta-substituted benzoic acid derivative with a 1,2,4-triazole.
Key structural differences include:
Triazole isomerism : The 1,2,3-triazole in the target compound vs. 1,2,4-triazole in analogs.
Substituent position : Para-substitution in benzaldehyde derivatives vs. meta-substitution in benzoic acid analogs.
Functional groups : Aldehyde (-CHO) vs. carboxylic acid (-COOH).
Physicochemical Properties
Key Observations :
- The 1,2,4-triazole isomer exhibits a higher melting point (~149°C) compared to the 1,2,3-triazole analog, likely due to differences in crystal packing and hydrogen-bonding networks.
- The benzoic acid derivative has a higher molecular weight and polarity, which may enhance solubility in polar solvents.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 4-(1H-1,2,3-Triazol-5-yl)benzaldehyde, and how can reaction conditions be optimized?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, to form the triazole ring . For example, substituted benzaldehydes can react with alkynes or azides under reflux in ethanol with glacial acetic acid as a catalyst (4 hours, 80°C), followed by solvent evaporation and filtration . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., DMF for higher yields), or microwave-assisted synthesis to reduce reaction time. Purity is confirmed via HPLC (≥95%) .
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- IR spectroscopy : Confirms aldehyde (C=O stretch ~1700 cm⁻¹) and triazole (C-N stretches ~1500–1600 cm⁻¹) functional groups .
- NMR : NMR identifies aromatic protons (δ 7.5–8.5 ppm) and aldehyde protons (δ ~10 ppm). NMR confirms carbonyl (δ ~190 ppm) and triazole carbons .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .
Advanced Structural and Computational Analysis
Q. Q3. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
SHELXL (via SHELX suite) is widely used for refining crystal structures. Challenges include resolving disorder in the triazole ring or aldehyde moiety. Key steps:
- Data collection : High-resolution (<1.0 Å) data minimizes errors.
- Refinement : Anisotropic displacement parameters and hydrogen-bonding networks improve accuracy .
- Validation : R-factor (<5%) and goodness-of-fit (GOF ~1.0) ensure reliability. Example: Triazole derivatives form O···π-hole tetrel bonds in dimers, analyzed via Hirshfeld surfaces and DFT .
Q. Q4. What computational methods are used to predict non-covalent interactions in this compound’s solid-state structure?
- Hirshfeld surface analysis : Visualizes intermolecular contacts (e.g., H-bonding, π-π stacking) .
- DFT calculations : Quantifies interaction energies (e.g., O···π bonds in dimers, ~2.5–3.0 kcal/mol) .
- Molecular electrostatic potential (MEP) : Identifies electron-rich (triazole) and electron-deficient (aldehyde) regions .
Biological and Functional Applications
Q. Q5. How can researchers design derivatives of this compound for anticancer activity?
- Structural modification : Introduce substituents (e.g., fluorophenyl, bromophenyl) to enhance lipophilicity and binding to kinase domains .
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Example: Triazole-thiazole hybrids show IC₅₀ values <10 µM .
- Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR tyrosine kinase) .
Q. Q6. What methodologies assess the compound’s potential in metallogel formation?
- Gelation screening : Combine this compound derivatives with metal acetates (e.g., Cu²⁺) in solvents like DMSO/water .
- Rheology : Measure storage (G') and loss (G'') moduli to confirm gel stability.
- SEM/TEM : Image nanofiber or porous network structures .
Data Contradictions and Resolution
Q. Q7. How should researchers address discrepancies in reported melting points or spectral data?
- Reproducibility checks : Verify synthesis protocols (e.g., CAS RN 27996-86-7 refers to a 1,2,4-triazole isomer; ensure correct regioisomer synthesis) .
- Cross-validation : Compare with databases (e.g., PubChem, CAS Common Chemistry) for consensus on physical properties .
- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., unreacted benzaldehyde) .
Advanced Methodological Challenges
Q. Q8. What strategies improve the stability of Schiff base derivatives formed from this aldehyde?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
